Product packaging for 3-Amino-5,6-dimethylpyrazine-2(1H)-thione(Cat. No.:CAS No. 31613-88-4)

3-Amino-5,6-dimethylpyrazine-2(1H)-thione

Cat. No.: B13099561
CAS No.: 31613-88-4
M. Wt: 155.22 g/mol
InChI Key: YZPKDIGXCXOPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5,6-dimethylpyrazine-2(1H)-thione (CAS 31613-88-4) is a chemical compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . It belongs to the class of pyrazine derivatives, which are heterocyclic compounds containing nitrogen atoms and are known for their wide range of commercial and research applications . As a pyrazine-thione derivative, this compound is of significant interest in medicinal and organic chemistry research. While specific pharmacological studies on this exact molecule are limited, related pyrazine and dihydropyrimidine-thione structures have demonstrated considerable potential in various research areas. These analogs are investigated for diverse biological activities, including serving as enzyme inhibitors . The structural motif of the thione group is particularly noteworthy, as it is often associated with molecules that exhibit antiviral, antibacterial, and anti-inflammatory properties in research settings . Furthermore, such compounds are explored for their potential to interact with biological targets like the tyrosinase enzyme and ribonucleotide reductase (RNR), which are of interest in studies related to proliferative disorders . The presence of both amino and thione functional groups on the pyrazine core makes this compound a versatile building block or precursor for further chemical synthesis, potentially for developing novel heterocyclic systems with tailored properties . Researchers value this compound for its potential applications in designing new molecular entities for biochemical probing and pharmaceutical development. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3S B13099561 3-Amino-5,6-dimethylpyrazine-2(1H)-thione CAS No. 31613-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31613-88-4

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-amino-5,6-dimethyl-1H-pyrazine-2-thione

InChI

InChI=1S/C6H9N3S/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H2,7,8)(H,9,10)

InChI Key

YZPKDIGXCXOPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=S)N1)N)C

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Amino 5,6 Dimethylpyrazine 2 1h Thione

Tautomerism and its Implications for Reactivity in Pyrazinethiones

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in understanding the reactivity of 3-Amino-5,6-dimethylpyrazine-2(1H)-thione. The presence of both lactam-lactim and thione-thiol tautomerism significantly influences the molecule's reaction pathways and site selectivity.

Thione-Thiol Tautomeric Equilibrium in Pyrazinethiones

In heterocyclic compounds containing a thione group adjacent to a nitrogen atom, a prototropic tautomerism known as thione-thiol tautomerism exists. In the case of this compound, this equilibrium involves the migration of a proton from the nitrogen atom at position 1 to the exocyclic sulfur atom, resulting in the formation of 3-Amino-5,6-dimethylpyrazin-2-yl methanethiol.

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrazine (B50134) ring. In general, the thione tautomer is favored in polar solvents, while the thiol form can be more prevalent in nonpolar solvents. researchgate.net Spectroscopic methods such as NMR, IR, and UV-Vis are crucial for studying this equilibrium. For instance, in the IR spectrum, the presence of a C=S stretching band would indicate the thione form, while an S-H stretching band would be characteristic of the thiol tautomer. mdpi.com Studies on analogous heterocyclic systems, such as 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown that the thione form is the major component in solution, with the equilibrium shifting towards the thiol form in alkaline conditions. jocpr.com

Table 1: Factors Influencing Thione-Thiol Tautomerism
FactorInfluence on EquilibriumSpectroscopic Evidence
Solvent Polarity Polar solvents favor the thione form through hydrogen bonding.Shifts in UV-Vis absorption bands; changes in 1H and 13C NMR chemical shifts.
pH Alkaline conditions can deprotonate the N-H or S-H bond, favoring the thiolate or thiol form.HPLC-MS analysis can show different retention times for tautomers under varying pH. jocpr.com
Temperature Can shift the equilibrium depending on the thermodynamics of the tautomerization.Variable-temperature NMR studies can reveal changes in the populations of the two forms.
Electronic Effects Electron-donating or -withdrawing substituents on the pyrazine ring can influence the acidity of the N-H and S-H protons.Computational studies can predict the relative stabilities of the tautomers. mdpi.comnih.gov

Influence of Tautomerism on Reaction Pathways and Site Selectivity

The tautomeric equilibrium of this compound has a profound impact on its chemical reactivity. The thione form possesses a nucleophilic sulfur atom and an acidic N-H proton, while the thiol form presents a nucleophilic nitrogen atom within the ring and an acidic S-H proton. This duality in reactivity allows for selective functionalization at different sites under controlled reaction conditions.

For instance, alkylation reactions can occur on either the sulfur or nitrogen atoms depending on the tautomer present and the reaction conditions. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor reaction at the softer sulfur atom. Similarly, the amino group at the 3-position can exhibit different degrees of nucleophilicity depending on the predominant tautomeric form, thereby influencing its reactivity towards electrophiles.

Reactions Involving the Amino Group in Amino-Substituted Pyrazines and Related Heterocycles

The exocyclic amino group at the 3-position of this compound is a key site for derivatization, enabling the synthesis of a wide range of functionalized molecules and fused heterocyclic systems.

Acylation and Related Functionalizations

The amino group can readily undergo acylation with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The nucleophilicity of the amino group can be a critical factor; for instance, direct acylation of 3-aminopyrazine-2-carboxamide (B1665363) can be challenging due to low nucleophilicity, necessitating the use of the more reactive methyl ester precursor. mdpi.com

Table 2: Representative Acylation Reactions of Aminopyrazines
Acylating AgentProductReaction ConditionsReference
Acyl ChlorideN-(pyrazin-2-yl)acetamideBase (e.g., pyridine), solvent (e.g., DCM) mdpi.com
Acetic AnhydrideN-(pyrazin-2-yl)acetamideHeat or catalystGeneral knowledge

Condensation and Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a reactive thione/thiol moiety, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Condensation reactions with 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyrazines, which are of significant interest in medicinal chemistry. researchgate.netnih.govdocumentsdelivered.commdpi.comnih.gov

The reaction of a related compound, 5-amino-3-methyl-4-nitroso-1-phenylpyrazole, with malononitrile (B47326) in a one-pot synthesis yields a key intermediate for pyrazolo[3,4-b]pyrazines. nih.gov This suggests that this compound could similarly react with suitable dicarbonyl compounds or their equivalents to afford novel fused pyrazine derivatives. The reaction pathway would likely involve initial condensation at the amino group, followed by an intramolecular cyclization involving the thione/thiol group.

Reactions at the Thione Group (C=S)

The thione group in this compound is a versatile functional handle for further molecular elaboration. Its reactivity is largely dictated by the thione-thiol tautomerism, allowing for reactions at both the sulfur and carbon atoms.

Common reactions at the thione group include S-alkylation, oxidation, and conversion to other functional groups. Alkylation with alkyl halides typically occurs at the sulfur atom of the thiol tautomer, leading to the formation of S-alkylated products. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Oxidation of the thione group can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. These transformations can be useful for introducing new functionalities or for linking pyrazine units together.

Furthermore, the thione group can be converted to an oxo group (C=O) through various methods, including treatment with oxidizing agents or via multi-step procedures. This conversion would provide access to the corresponding pyrazinone derivatives, which are also an important class of heterocyclic compounds.

Sulfur Extrusion and Exchange Reactions

The thione group of this compound can undergo reactions that either completely remove the sulfur atom (extrusion) or replace it with another atom. A common method for sulfur extrusion is desulfurization using Raney Nickel. This reaction typically converts the thione functionality into a methylene (B1212753) group or, in the presence of hydrogen, can lead to the corresponding pyrazin-2(1H)-one derivative by replacing the sulfur with oxygen, although direct conversion to the amine is more common.

Another key reaction is the oxidative desulfurization or conversion to the corresponding oxo-analogue, 3-amino-5,6-dimethylpyrazin-2(1H)-one. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in an alkaline medium or mercury(II) acetate (B1210297). These reactions are crucial for creating derivatives with different electronic and biological properties.

Nucleophilic Attack on the Thione Carbon

The thione group exists in tautomeric equilibrium with its thiol form, 3-amino-5,6-dimethylpyrazine-2-thiol. The sulfur atom in this form is a potent nucleophile and readily attacks electrophilic reagents. This S-alkylation is one of the most common derivatization reactions for this compound, leading to the formation of 2-(alkylthio)-3-amino-5,6-dimethylpyrazines. A wide array of alkylating agents can be employed, including simple alkyl halides and functionalized halides like ethyl bromoacetate. These reactions are typically conducted in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the thiolate anion.

Table 1: Examples of S-Alkylation Reactions

Alkylating Agent Base Product
Methyl iodide Sodium ethoxide 3-Amino-2-(methylthio)-5,6-dimethylpyrazine
Ethyl bromoacetate Sodium ethoxide Ethyl 2-((3-amino-5,6-dimethylpyrazin-2-yl)thio)acetate
Benzyl chloride Potassium carbonate 3-Amino-2-(benzylthio)-5,6-dimethylpyrazine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the two ring nitrogen atoms and the thione group. While the amino and methyl groups are activating, their effect is often insufficient to overcome the strong deactivation of the heterocyclic core. Consequently, classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the pyrazine ring carbons are not commonly reported for this specific molecule and typically require harsh conditions with low yields if they proceed at all.

Similarly, nucleophilic aromatic substitution on the unsubstituted carbon atoms of the pyrazine ring is not a feasible pathway. Such reactions require a good leaving group, such as a halide, to be present on the ring, which is not the case in the parent compound. Derivatization reactions almost exclusively occur at the functional groups attached to the ring rather than on the ring itself.

Formation of Fused Heterocyclic Systems Containing the Pyrazinethione Moiety

The bifunctional nature of this compound, possessing adjacent amino and thione groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve cyclocondensation with bifunctional electrophiles that react with both the sulfur and the amino nitrogen atoms.

For instance, reaction with α-haloketones or α-haloesters leads to the formation of thiazolo[3,2-a]pyrazine derivatives. The reaction proceeds via initial S-alkylation, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration. This strategy provides a versatile route to a variety of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Fused Heterocycle Formation

Reagent Resulting Fused System
Phenacyl bromide 2-Amino-3-phenyl-6,7-dimethylthiazolo[3,2-a]pyrazin-4-ium bromide
Ethyl 2-chloroacetoacetate Ethyl 2-amino-3-methyl-6,7-dimethyl-4-oxo-4H-thiazolo[3,2-a]pyrazine-3-carboxylate

This synthetic utility underscores the importance of this compound as a building block in the construction of novel polycyclic aromatic systems.

Spectroscopic and Structural Elucidation Studies of 3 Amino 5,6 Dimethylpyrazine 2 1h Thione and Its Derivatives

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-Amino-5,6-dimethylpyrazine-2(1H)-thione. The analysis of vibrational spectra for related pyrazine (B50134) carboxamide derivatives has been successfully carried out using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov For these complex molecules, experimental findings are often supported by theoretical calculations, such as those using density functional theory (DFT), to assign vibrational frequencies with high accuracy. nih.gov

The key functional groups of this compound that would produce characteristic vibrational bands include:

N-H stretching: The amino (NH₂) and the secondary amine (N-H) groups in the pyrazine ring are expected to show stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: The methyl (CH₃) groups and any aromatic C-H bonds will exhibit stretching vibrations, generally around 2850-3100 cm⁻¹.

C=N and C=C stretching: The pyrazine ring contains both C=N and C=C bonds, which will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.

C=S stretching: The thione group (C=S) is a key feature. Its stretching vibration is typically weaker than a C=O stretch and is expected in the 1020-1250 cm⁻¹ range.

N-H bending: The bending vibrations of the amino group provide further structural confirmation and are usually observed in the 1550-1650 cm⁻¹ region.

Normal coordinate analysis, based on DFT force fields, allows for a detailed assignment of each vibrational mode through the potential energy distribution (PED). nih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine/Amide)Stretching3300 - 3500
C-H (Methyl)Stretching2850 - 3000
C=N / C=C (Ring)Stretching1400 - 1650
N-H (Amine)Bending1550 - 1650
C=S (Thione)Stretching1020 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

Methyl Protons: Two singlets are anticipated for the two methyl groups at positions 5 and 6. For a similar compound, 2,5-dimethylpyrazine (B89654), the methyl protons appear as a singlet at approximately δ 2.5 ppm. chemicalbook.com

Amino Protons: The protons of the amino group (NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

N-H Proton: The proton on the ring nitrogen (N1-H) is also expected to produce a signal, the chemical shift of which would be sensitive to hydrogen bonding and solvent effects.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton:

Methyl Carbons: Signals for the two methyl carbons would appear in the upfield region of the spectrum.

Pyrazine Ring Carbons: Four distinct signals are expected for the four carbons of the pyrazine ring. The carbon atom attached to the sulfur atom (C2) would likely be the most downfield-shifted among the ring carbons due to the deshielding effect of the thione group. The carbons attached to the methyl groups (C5, C6) and the amino group (C3) would have chemical shifts influenced by these substituents.

Combining 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC) would allow for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 2: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H5-CH₃, 6-CH₃~2.5Singlet
¹H3-NH₂VariableBroad Singlet
¹H1-NHVariableSinglet
¹³C5-CH₃, 6-CH₃Upfield region-
¹³CC2 (=S)Most downfield-
¹³CC3, C5, C6Aromatic region-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound. The molecular weight of this compound (C₇H₉N₃S) is 167.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167.

The fragmentation of pyrazine derivatives often involves the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 152.

Fission of the ring, which is characteristic of heterocyclic compounds.

Loss of molecules such as HCN or H₂S.

Analysis of the isotopic pattern of the molecular ion peak would also confirm the presence of a sulfur atom, as the ³⁴S isotope would produce a small M+2 peak.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For instance, the crystal structure of the parent compound, pyrazine-2(1H)-thione, reveals a monoclinic space group (P2₁/m). nih.gov In this structure, the C-C bond lengths are typical for aromatic systems. The protonation at the N1 atom leads to longer N1-C bonds compared to the N4-C bonds. nih.gov The C=S bond length is reported as 1.671 (2) Å. nih.gov Similar planarity and bond characteristics would be expected for the pyrazine ring in this compound.

Table 3: Representative Crystal Data for a Related Pyrazine Compound (pyrazine-2(1H)-thione)

ParameterValue nih.gov
Chemical FormulaC₄H₄N₂S
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)5.6113 (3)
b (Å)6.4370 (6)
c (Å)7.0923 (4)
β (°)100.325 (6)
Volume (ų)252.03 (3)
Z2

The crystal packing and the network of intermolecular interactions are crucial for understanding the properties of the solid material. In derivatives of this class, hydrogen bonding is a dominant force dictating the supramolecular architecture. nih.gov

For pyrazine-2(1H)-thione, the crystal packing is primarily determined by N—H⋯N and C—H⋯S hydrogen bonds. nih.gov The N—H⋯N interactions link neighboring molecules into chains. nih.gov These chains are further stabilized by weaker C—H⋯S interactions, creating a robust three-dimensional network. nih.gov

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

Advanced techniques provide deeper insights into the electronic properties and molecular behavior. Hirshfeld surface analysis, for example, is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For pyrazine-2(1H)-thione, this analysis has shown that C—H⋯S and N—H⋯N hydrogen bonds make up 36.8% and 13.8% of the total intermolecular contacts, respectively, with H⋯H contacts also contributing significantly (24.8%). nih.gov Such analysis would be equally valuable for this compound to map its more complex interaction patterns.

Furthermore, theoretical methods like DFT are employed not only for predicting vibrational spectra but also for analyzing the electronic structure. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the chemical reactivity and electronic transitions of the molecule. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. nih.gov

Theoretical and Computational Investigations on 3 Amino 5,6 Dimethylpyrazine 2 1h Thione

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of molecular systems. For pyrazine (B50134) derivatives, DFT calculations, often at the B3LYP level, are employed to determine optimized geometries and various quantum chemical parameters. researchgate.net These calculations are fundamental in understanding the molecule's stability and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic properties of pyrazine derivatives are significantly influenced by the nature and position of substituents on the pyrazine ring. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.org

A key parameter derived from these orbital energies is the HOMO-LUMO energy gap (ΔE). A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. scirp.org In substituted pyrazines, the HOMO density is often distributed over the pyrazine ring and the nitrogen atom of an amino group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO density is typically found on the carbon-carbon and carbon-nitrogen regions of the pyrazine ring, marking them as potential sites for nucleophilic attack. researchgate.net The introduction of electron-donating groups like an amino group tends to increase the HOMO energy, which can lead to a smaller HOMO-LUMO gap and thus, enhanced reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Substituted Pyrazines (Note: The following data is illustrative and based on general findings for aminopyrazine derivatives, not specific to 3-Amino-5,6-dimethylpyrazine-2(1H)-thione.)

Parameter Value (eV)
EHOMO -6.5 to -5.5
ELUMO -1.5 to -0.5

Reactivity Predictions and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive behavior of molecules. These maps illustrate the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For aminopyrazine derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring and the exocyclic amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is generally located over the hydrogen atoms of the amino group, suggesting these sites are favorable for nucleophilic interactions. scirp.org

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and its potential to interact with other chemical species. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions involving pyrazine derivatives. These computational methods can be used to map out potential energy surfaces, identify transition states, and calculate activation energies. For instance, in the context of pyrazine biosynthesis, computational studies can help to understand the condensation and cyclization reactions that lead to the formation of the pyrazine ring. nih.gov By modeling the interaction of reactants and intermediates, researchers can gain a deeper understanding of the reaction pathways that are energetically favorable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.net These simulations can reveal preferred conformations and the stability of different intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's behavior in various environments. In the context of materials science, MD simulations have been used to study the binding energies of pyrazine derivatives on metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of Pyrazine-2(1H)-thione

Contact Type Contribution (%)
H...H 24.8
C...H/H...C 11.7
S...H/H...S 36.8
N...H/H...N 13.8
C...C 1.1
S...C/C...S 1.0
N...C/C...N 0.4

Tautomeric Preference and Energy Landscape Studies

The potential for tautomerism is a key aspect of the chemistry of this compound, which can exist in thione and thiol forms. Computational studies are essential for determining the relative stabilities of these tautomers and understanding the energy landscape of their interconversion. It is known that for similar heterocyclic systems, the thione form is often more stable than the thiol form in both the solid state and in solution. jocpr.com

Quantum chemical calculations can be used to compute the energies of the different tautomeric forms. By comparing these energies, the predominant tautomer under various conditions can be predicted. Such studies have been performed on related systems like 3-amino-1,2,4-triazin-5-one, where DFT calculations were used to identify the most stable tautomer among several possibilities. nih.gov These computational approaches provide a theoretical foundation for interpreting experimental observations from techniques like NMR and UV-Vis spectroscopy. jocpr.com

In-depth Analysis of this compound in Coordination Chemistry Currently Limited by Available Research

The field of coordination chemistry heavily relies on empirical data from laboratory synthesis and analysis to understand the behavior of ligands and their metal complexes. For this compound, the absence of such foundational research prevents a detailed discussion on its specific ligand design features, the synthesis and structural diversity of its transition and main group metal complexes, its precise coordination modes and geometries, its potential for forming supramolecular assemblies, and its detailed spectroscopic characteristics (UV-Vis, EPR, magnetic properties, and luminescence).

While general principles of coordination chemistry allow for predictions about the potential behavior of this compound as a ligand—for instance, its likely coordination through the nitrogen and sulfur donor atoms—such predictions remain speculative without experimental validation. A scientifically rigorous article, as requested, would require specific data from crystal structures, spectroscopic analyses (IR, NMR, UV-Vis, etc.), and magnetic studies of its metal complexes.

Research into related compounds, such as 3-amino-5,6-dimethyl-1,2,4-triazine, offers some insights into the potential coordination of the aminopyrazine moiety. For instance, studies on the palladium(II) and silver(I) complexes of this triazine analogue have been reported, detailing their synthesis and structural features. However, the critical difference in the target molecule is the presence of the thione group (C=S), a key potential coordination site that significantly influences the ligand's electronic properties and coordination behavior. Without specific studies on the thione-containing pyrazine, any direct comparison or extrapolation of data would be inappropriate for a scientific article.

Similarly, the broader literature on pyrazinethione and aminopyrazinethione ligands provides a general framework for understanding potential N,S-bidentate coordination, but lacks the specific details related to the steric and electronic effects of the dimethyl and amino substituents present in this compound.

Coordination Chemistry of 3 Amino 5,6 Dimethylpyrazine 2 1h Thione As a Ligand

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical and computational chemistry provide powerful tools for elucidating the intricacies of metal-ligand interactions at an atomic level. For complexes involving 3-Amino-5,6-dimethylpyrazine-2(1H)-thione, these studies offer profound insights into the nature of the coordination bonds, the electronic structure of the complexes, and the factors governing their stability. Density Functional Theory (DFT) is a predominant method employed for this purpose, enabling the calculation of molecular geometries, electronic properties, and energetic parameters with a high degree of accuracy. researchgate.net

These theoretical frameworks allow researchers to model the complexes in silico, predicting key structural features such as bond lengths and bond angles between the metal center and the coordinating atoms of the ligand. By optimizing the geometry of the metal-ligand complexes, the most stable conformations can be identified. Such calculations can confirm or predict the coordination mode of the ligand, for instance, whether it acts as a monodentate or bidentate chelating agent through its sulfur and nitrogen atoms.

Furthermore, quantum chemical calculations are instrumental in understanding the electronic aspects of coordination. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the electron-donating ability of the ligand, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the complex. A large energy gap generally implies high stability and low reactivity. nih.gov

Charge distribution within the complex is another critical aspect investigated through theoretical studies. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on the metal ion and the atoms of the ligand. This information reveals the extent of charge transfer from the ligand to the metal upon coordination, providing a quantitative measure of the bond's ionicity or covalency. researchgate.net The covalent character of the metal-ligand bond can also be inferred from calculated parameters. semanticscholar.org

Stabilization energy, which represents the energy released upon the formation of the complex from the free metal ion and ligand, is a direct indicator of the complex's thermodynamic stability. Theoretical calculations can predict these energies, allowing for a comparative study of the stability of complexes with different metal ions or with modified ligands. This predictive capability is invaluable for designing new complexes with enhanced stability for specific applications. The stability constant (log K) of metal complexes is a critical thermodynamic parameter that provides insights into their formation dynamics and stability. tcu.edu

While specific theoretical studies dedicated exclusively to this compound are limited in publicly accessible literature, the principles can be illustrated by studies on analogous pyrazine (B50134) derivatives. For example, DFT calculations on metal complexes of other heterocyclic ligands provide detailed information on their structural and electronic properties, serving as a model for the type of data generated in such investigations. nih.gov

The following tables present illustrative data from a DFT study on a related heterocyclic compound complexed with various metal ions. This data exemplifies the type of detailed structural and electronic information that can be obtained from theoretical calculations.

Disclaimer: The data presented in the following tables are for illustrative purposes and are derived from studies on structurally related heterocyclic ligands, not this compound itself.

Table 1: Illustrative Calculated Bond Lengths (Å) for a Representative Metal-Ligand Complex

BondCalculated Length (Å)
M-N (Pyrazine)2.05
M-S (Thione)2.35
C=S1.68
C-N (Amino)1.36

Table 2: Illustrative Calculated Bond Angles (°) for a Representative Metal-Ligand Complex

AngleCalculated Value (°)
N-M-S85.0
M-N-C120.5
M-S-C109.8
N-C-C122.3

Table 3: Illustrative Quantum Chemical Parameters from a DFT Study

ParameterValue (eV)
Energy of HOMO-6.20
Energy of LUMO-2.50
HOMO-LUMO Energy Gap (ΔE)3.70

These theoretical approaches provide a fundamental understanding of the bonding, structure, and stability of metal complexes, guiding experimental work and the rational design of new compounds with desired properties.

Advanced Academic Research Applications and Mechanistic Studies

Applications in Medicinal Chemistry Research: Mechanistic Insights

The unique structural features of 3-amino-5,6-dimethylpyrazine-2(1H)-thione, including the pyrazine (B50134) core, an amino group, and a thione substituent, provide multiple points for interaction with biological macromolecules. These interactions underpin the diverse pharmacological activities observed in its derivatives.

Enzyme Inhibition Mechanisms

Recent research has highlighted the potential of amino-pyrazine derivatives as potent enzyme inhibitors. A notable example is the development of 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are crucial oncogenic drivers, and their inhibition is a promising strategy for cancer therapy. nih.gov

One study identified a pan-FGFR inhibitor, compound 18i (a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative), which demonstrated favorable in vitro activity against FGFR1-4. nih.gov This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations. nih.gov Molecular docking studies revealed that 18i likely binds within the ATP-binding site of FGFR2. nih.gov

The inhibitory mechanism of pyrazine derivatives can be attributed to their ability to form key interactions with the amino acid residues in the active site of the target enzyme. For instance, the pyrazine core can participate in hydrogen bonding and hydrophobic interactions, while the amino and other functional groups can form additional specific contacts, leading to potent and selective inhibition.

Receptor Modulation Pathways

While specific studies on the receptor modulation pathways of this compound are limited, the broader class of pyrazine derivatives has been investigated for their interactions with various receptors. The structural similarity of the pyrazine nucleus to endogenous signaling molecules allows these compounds to potentially act as agonists or antagonists at different receptor sites.

For example, certain pyrazine derivatives have been explored as cannabinoid receptor 2 (CB2) agonists. The modulation of such receptors can have implications for treating inflammatory and neuropathic pain. The interaction with these receptors is typically driven by the specific substitution pattern on the pyrazine ring, which dictates the binding affinity and functional activity.

Antimicrobial Mechanisms of Action of Pyrazinethiones and Derivatives

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The antimicrobial mechanisms of pyrazinethiones and related compounds are often multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov Inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death. nih.gov

Furthermore, some pyrazine derivatives may exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane or by inhibiting biofilm formation. researchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, and compounds that can inhibit their formation are of significant interest. researchgate.net The thione group in pyrazinethiones may also play a role in their antimicrobial activity through mechanisms such as metal chelation, which can deprive bacteria of essential metal ions.

Derivative ClassOrganismMechanism of Action
Triazolo[4,3-a]pyrazine derivativesS. aureus, E. coliPotential DNA gyrase inhibition nih.gov
Pyrrole-pyrazine derivativesVarious bacteriaInhibition of quorum sensing and biofilm formation researchgate.net

Anti-inflammatory and Analgesic Mechanisms of Pyrazine Derivatives

The anti-inflammatory and analgesic properties of pyrazine derivatives are well-documented. nih.govresearchgate.netresearchgate.net The mechanisms underlying these activities often involve the modulation of inflammatory pathways. For example, some pyrazine derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). mdpi.com

The analgesic effects of certain pyrazino[2,3-b] benthamdirect.comnih.govthiazine derivatives have been demonstrated in various animal models. researchgate.net One such derivative with an ethyl group at the R2 position showed analgesic action approximately half as strong as aminopyrine. researchgate.net The anti-inflammatory activity of this compound was about one-third as strong as phenylbutazone. researchgate.net These effects are likely mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or by modulating the activity of inflammatory cytokines.

Anticancer Mechanisms and Potential Biological Targets of Pyrazine Derivatives

Pyrazine derivatives have emerged as a significant class of anticancer agents, with research spanning from 2010 to 2024 highlighting their diverse mechanisms of action. benthamdirect.comnih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis. benthamdirect.comnih.govnih.govcolab.ws

A key biological target for some pyrazine-based anticancer agents is the proteasome. Bortezomib, a pyrazine-containing compound, is a proteasome inhibitor used in the treatment of multiple myeloma. mdpi.com Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately causing cancer cell death. mdpi.com

Another important mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. As mentioned earlier, 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors. nih.gov Other pyrazine derivatives have been shown to target kinases such as BRAF. researchgate.net

Furthermore, some pyrazine derivatives can interact with DNA. For instance, a palladium(II) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, a structurally related compound, has been shown to bind to calf thymus DNA (CT-DNA), suggesting a potential mechanism of action involving the disruption of DNA replication in cancer cells. nih.gov

Derivative/CompoundCancer Cell LineBiological Target/MechanismReference
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i )Multiple cancer cell lines with FGFR abnormalitiesPan-FGFR inhibitor nih.gov
BortezomibMultiple myeloma26S proteasome inhibitor mdpi.com
N-(4-((6-((3-(oxazol-5-yl)phenyl)amino)pyrazin-2-yl)oxy)naphthalen-1-yl)acetamide-BRAF inhibitor researchgate.net
Pd(ADT)Cl2 complex (ADT = 3-amino-5,6-dimethyl-1,2,4-triazine)-DNA binding (electrostatic/groove) nih.gov

Material Science Applications

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, the unique electronic and structural properties of the pyrazine ring suggest potential applications in material science. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making these compounds potential ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in areas such as catalysis, gas storage, and sensing.

The aromatic nature of the pyrazine ring also imparts photophysical properties that could be exploited in the development of organic light-emitting diodes (OLEDs) or other electronic materials. Further research is needed to explore the full potential of this compound and its derivatives in this domain.

Future Research Directions and Unexplored Avenues for 3 Amino 5,6 Dimethylpyrazine 2 1h Thione

Targeted Synthesis of Novel Derivatives with Tailored Properties

The functional groups of 3-Amino-5,6-dimethylpyrazine-2(1H)-thione offer multiple handles for chemical modification, allowing for the targeted synthesis of novel derivatives with fine-tuned properties. Future research should focus on systematically exploring these synthetic pathways.

Modification of the Amino Group: The primary amino group can be readily acylated, alkylated, or transformed into various functional groups such as amides, sulfonamides, or Schiff bases. These modifications can dramatically alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which could enhance its interaction with biological targets.

Reactions at the Thione Moiety: The thione group is a versatile functional group. It can be S-alkylated to form thioether derivatives or oxidized to the corresponding sulfoxide (B87167) or sulfone. Furthermore, it can participate in cycloaddition reactions or be converted to the corresponding oxo-analogue (a pyrazinone), allowing for a direct comparison of the structure-activity relationships between the thione and its oxygen counterpart.

Derivatization of Methyl Groups: While more challenging, the methyl groups could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution, opening pathways to introduce a wide array of substituents at the 5 and 6 positions of the pyrazine (B50134) ring.

Systematic exploration of these synthetic routes will generate a library of novel derivatives, essential for comprehensive structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Derivatives of this compound and Their Target Properties

Derivative Class Modification Site Potential Synthetic Reaction Tailored Property Goal
N-Acyl Derivatives Amino Group Acylation with acid chlorides/anhydrides Enhanced biological target binding, altered solubility
Thioethers Thione Group S-alkylation with alkyl halides Increased lipophilicity, modified metabolic stability
Schiff Bases Amino Group Condensation with aldehydes/ketones Introduction of new pharmacophores, metal chelation sites

Deeper Mechanistic Elucidation of Observed Biological Activities

Pyrazine-containing structures are known to exhibit a wide spectrum of biological effects, including anticancer and antimicrobial activities. nih.govpeerj.com A crucial future direction is to screen this compound and its newly synthesized derivatives for such activities and to subsequently elucidate their mechanisms of action.

Initial broad-spectrum screening against panels of cancer cell lines (such as those from the National Cancer Institute's NCI-60 panel) and various pathogenic microbes is a logical first step. nih.gov Should promising activity be identified, subsequent research must delve into the molecular mechanisms. For instance, if anticancer activity is observed, studies could investigate:

Enzyme Inhibition: Assessing the inhibition of key cancer-related enzymes like kinases, topoisomerases, or metalloproteinases.

Apoptosis Induction: Determining if the compounds trigger programmed cell death through pathways involving caspases or Bcl-2 family proteins.

Cell Cycle Arrest: Analyzing the effect of the compounds on different phases of the cell cycle using techniques like flow cytometry.

If antimicrobial properties are found, research could focus on identifying the specific cellular target, such as enzymes involved in cell wall synthesis, DNA replication, or essential metabolic pathways.

Exploration of Novel Material Science Applications and Device Integration

The structural features of this compound make it an attractive candidate for applications in material science. The presence of multiple nitrogen and sulfur atoms provides excellent coordination sites for metal ions. mdpi.comrsc.org

Future research should explore the synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand. mdpi.com The resulting materials could possess interesting properties for applications in:

Catalysis: The coordinated metal centers could act as catalytic sites for various organic transformations.

Sensing: Changes in the optical or electronic properties of the material upon binding to specific analytes could be exploited for chemical sensor development.

Conductive Materials: The extended π-systems in pyrazine-based polymers could lead to materials with useful semiconducting or conducting properties. tandfonline.com

The ability to form self-assembling monolayers on surfaces could also be investigated, potentially leading to applications in electronics and surface modification.

Computational Design and Prediction of Novel Analogues and Complexes with Enhanced Performance

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery process. Future research should leverage these methods to guide the synthesis and evaluation of this compound derivatives.

Molecular Docking: If a biological target is identified (as per section 8.2), molecular docking studies can predict the binding modes and affinities of virtual libraries of derivatives. This allows for the prioritization of synthetic targets that are most likely to exhibit high potency.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of novel derivatives and metal complexes. These properties can be correlated with their potential reactivity, stability, and utility in material science applications.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of synthesized compounds and their biological activities is available, QSAR models can be developed to identify the key molecular descriptors that govern their activity, providing a predictive framework for designing even more effective analogues.

Table 2: Computational Approaches for Accelerating Research

Computational Method Application Area Predicted Outcome
Molecular Docking Drug Discovery Binding affinity and orientation at a target protein
Density Functional Theory (DFT) Material Science Electronic structure, stability of metal complexes
QSAR Drug Discovery Predictive model for biological activity based on structure

Integration with Advanced Characterization Techniques

As novel derivatives, coordination complexes, and materials based on this compound are developed, their thorough characterization will be paramount. Beyond standard analytical techniques (NMR, IR, Mass Spectrometry), the integration of advanced characterization methods will provide deeper insights into their structure and function.

Cryo-Electron Microscopy (Cryo-EM): For biologically active derivatives that bind to large protein complexes, Cryo-EM could be used to determine the high-resolution structure of the complex, revealing the precise molecular interactions that underpin its mechanism of action.

Atomic Force Microscopy (AFM): For novel materials and self-assembled monolayers, AFM can provide nanoscale information about surface topography and morphology. This is crucial for understanding the structure of thin films and their potential use in electronic devices.

Single-Crystal X-ray Diffraction: This technique will remain the gold standard for unambiguously determining the three-dimensional structure of new derivatives and metal complexes, providing precise information on bond lengths, angles, and crystal packing, which is fundamental to understanding their properties.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of latent promise into a valuable scaffold for the development of new medicines and advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.